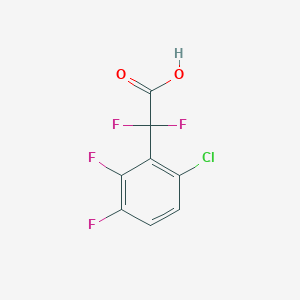
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H4ClF4O2 It is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenyl ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,3-difluorophenylacetic acid
- (6-Chloro-2,3-difluorophenyl)boronic acid
- 2-(6-Chloro-2,3-difluorophenyl)propanoic acid
Uniqueness
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the phenyl ring also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H3ClF4O2 |
|---|---|
Poids moléculaire |
242.55 g/mol |
Nom IUPAC |
2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-3-1-2-4(10)6(11)5(3)8(12,13)7(14)15/h1-2H,(H,14,15) |
Clé InChI |
ZFYDGAIIDCOXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C(C(=O)O)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B13083074.png)


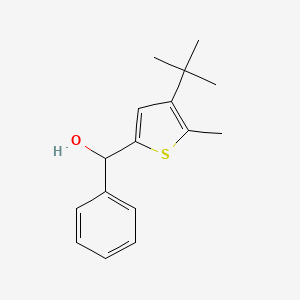
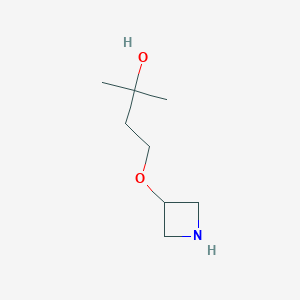

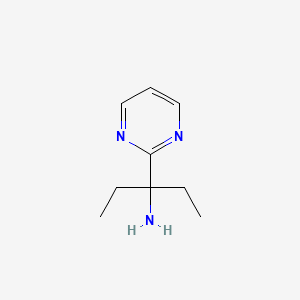

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
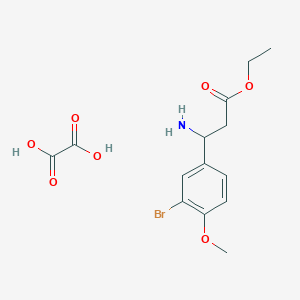

![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
![3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
